molecular formula C21H23N5O4S B2813159 N1-(2-hydroxypropyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide CAS No. 1021260-10-5

N1-(2-hydroxypropyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide

Cat. No. B2813159
M. Wt: 441.51
InChI Key: PVZUFSHAUDDZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an oxalamide group, a thiadiazole ring, and a methoxyphenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecule contains several functional groups that could influence its properties and reactivity. The thiadiazole ring, for example, is a heterocyclic compound that often contributes to the biological activity of pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions depending on their functional groups. For example, the oxalamide group could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the oxalamide could influence the compound’s solubility in water .

Scientific Research Applications

Antimicrobial and Antifungal Studies 1,3,4-thiadiazole derivatives have been studied extensively for their broad spectrum of biological activities, including antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial and antifungal agents. This is supported by studies exploring the synthesis and preliminary antimicrobial study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole derivatives (Ameen & Qasir, 2017).

Corrosion Inhibition Compounds with 1,3,4-thiadiazole frameworks have demonstrated efficacy as corrosion inhibitors for metals in acidic environments. The molecular structure of these compounds allows for effective adsorption onto metal surfaces, providing a protective layer against corrosion. This application is crucial in industries where metal longevity and integrity are of paramount importance. Studies on phenyl-substituted amino thiadiazoles, for example, have shown their potential as corrosion inhibitors for copper in acidic conditions, further underscoring the versatility of 1,3,4-thiadiazole derivatives (Tang et al., 2009).

properties

IUPAC Name

N-(2-hydroxypropyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-13(27)12-22-18(28)19(29)23-15-6-4-14(5-7-15)20-24-25-21(31-20)26(2)16-8-10-17(30-3)11-9-16/h4-11,13,27H,12H2,1-3H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZUFSHAUDDZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxypropyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.